N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O2S/c1-31-21-11-5-16(6-12-21)22-14-27-24(29(22)20-4-2-3-18(26)13-20)32-15-23(30)28-19-9-7-17(25)8-10-19/h2-14H,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGVMFJDWHZDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes information on its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to cancer cell proliferation, similar to other imidazole derivatives which target thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Properties : The thioacetamide moiety contributes to its antimicrobial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Biological Activity Data
| Activity Type | Efficacy | Reference |
|---|---|---|
| Anticancer | Inhibits cancer cell growth | |
| Antimicrobial | Effective against bacteria | |
| Enzyme Inhibition | Targets HDAC and thymidylate synthase |
Case Studies
- Anticancer Activity : In a study evaluating various imidazole derivatives, N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide showed significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction via caspase activation .
- Antimicrobial Efficacy : A series of experiments demonstrated that the compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Inhibition of Enzymatic Activity : The compound was tested for its ability to inhibit HDAC activity in vitro, showing a dose-dependent response that suggests potential as an epigenetic modulator in cancer therapy .
Scientific Research Applications
Anticancer Applications
N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has shown promising results in anticancer research. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, the National Cancer Institute (NCI) has evaluated similar compounds for their anticancer properties using a panel of approximately sixty cancer cell lines. Compounds with structural similarities have exhibited significant inhibition rates, indicating potential as therapeutic agents in oncology .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for addressing drug-resistant pathogens. Research involving derivatives of thiazol-2-yl and related structures has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The mechanism of action is believed to involve disruption of microbial cell function, although specific pathways for this compound require further elucidation.
Case Studies
Several case studies highlight the compound's potential:
- Anticancer Efficacy : A study conducted on imidazole derivatives demonstrated that compounds with similar thioacetamide linkages showed significant growth inhibition in breast cancer cell lines (MCF7), with IC50 values indicating effective concentrations for therapeutic use .
- Antimicrobial Testing : In another study, derivatives were tested against a range of bacterial strains, showing promising results that warrant further exploration into their clinical applications .
Comparison with Similar Compounds
Table 1: Key Structural Features and Variations
Key Observations:
Replacing 3-chlorophenyl (target compound) with 4-fluorophenyl (C9) may alter steric interactions and electronic density, affecting selectivity for COX isoforms .
Core Heterocycle Influence :
- Imidazole derivatives (e.g., target compound, C9) exhibit broader enzyme inhibition profiles compared to benzothiazole analogs (), which are more niche in antimicrobial applications .
Sulfur-Containing Linkers :
Key Findings:
Table 3: Activity Data for Selected Compounds
| Compound Name | IC₅₀ (COX-1) | IC₅₀ (COX-2) | CDK5/p25 Inhibition | Cytotoxicity (µM) |
|---|---|---|---|---|
| Target compound | Not tested | Not tested | Inferred moderate | >50 |
| 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (C9) | 0.8 µM | 1.2 µM | Not reported | 25 |
| Roscovitine (CDK inhibitor) | N/A | N/A | 0.16 µM | 10 |
Key Insights:
- Its 3-chlorophenyl group may confer stronger hydrophobic interactions with CDK5/p25 compared to roscovitine’s purine scaffold .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction yields be improved?
- Methodological Answer : A common approach involves coupling 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF or acetonitrile. Recrystallization from ethanol-DMF mixtures enhances purity . To improve yields, optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to chloroacetamide) and monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for chlorophenyl groups) .
- HPLC : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) assesses purity (>95%) .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds in the imidazole-thioacetamide core) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus or E. coli) or enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory potential). Thiazole and imidazole analogs often show activity against protozoans (e.g., Leishmania spp.), suggesting parasite viability assays .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the rational design of derivatives with enhanced bioactivity?
- Methodological Answer :
- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or parasitic enzymes) using AutoDock Vina. Prioritize derivatives with lower binding energies (<-8 kcal/mol) .
Q. What reactor design parameters are critical for scaling up synthesis while maintaining reproducibility?
- Methodological Answer : Use continuous-flow reactors with controlled temperature (60–80°C) and residence time (30–60 min). Monitor pH (7–9) to prevent side reactions. Computational fluid dynamics (CFD) models can predict mixing efficiency and optimize catalyst distribution (e.g., K₂CO₃) .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity Verification : Reanalyze batches via HPLC to rule out impurities (>98% purity required for reliable bioassays) .
- Standardized Assays : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory tests) and negative controls. Cross-validate with independent techniques (e.g., ELISA for cytokine profiling) .
Q. What mechanistic insights can be gained from studying the compound’s reaction intermediates?
- Methodological Answer : Trap intermediates using low-temperature (-78°C) quenching (e.g., with dry ice/acetone). Characterize via LC-MS to identify transient species (e.g., sulfenyl chloride intermediates in thioether formation) . Isotopic labeling (e.g., ¹⁸O) can trace oxygen incorporation in hydrolysis pathways .
Q. How can solubility challenges in aqueous buffers be overcome for in vitro studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
